Methyl 6-bromo-1H-indole-4-carboxylate is a compound that belongs to the family of indole derivatives, which are of significant interest in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are commonly used as building blocks in the synthesis of complex molecules. The study of their reactions and applications is crucial for the development of new drugs and materials.
The dibromination of methyl indole-3-carboxylate has been applied in the synthesis of natural and non-natural 5,6-dibromoindole derivatives, such as meridianin F and 5,6-dibromo-2'-demethylaplysinopsin1. These compounds have potential applications in medicinal chemistry due to their biological activities.
Another study describes the synthesis of a compound that is a key intermediate in the production of a potent antagonist for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors2. Although this does not directly involve methyl 6-bromo-1H-indole-4-carboxylate, it demonstrates the relevance of brominated indole derivatives in the development of pharmaceutical agents.
The reaction of various indole derivatives with N-bromosuccinimide is another example of how these compounds can be chemically modified to produce different esters with potential applications in synthetic chemistry3.
The synthesis and characterization of the 6-deaza derivative of coenzyme PQQ, which is related to the indole structure, shows the importance of such derivatives in understanding coenzyme behavior and possibly in the development of coenzyme mimetics4.
The synthesis of methyl 6-bromo-1H-indole-4-carboxylate typically involves two primary steps: bromination and esterification.
This method provides moderate yields and can be optimized for larger scale production by adjusting reaction conditions such as temperature and concentration of reagents .
The molecular structure of methyl 6-bromo-1H-indole-4-carboxylate features a bicyclic indole ring system with a bromine substituent at the 6-position and a carboxylate group at the 4-position. The structure can be represented as follows:
Methyl 6-bromo-1H-indole-4-carboxylate is versatile in chemical reactions:
Common reagents include:
Methyl 6-bromo-1H-indole-4-carboxylate exerts its biological effects primarily through interactions with various biomolecules:
These mechanisms contribute to its observed biological activities, including antiviral, anticancer, and antimicrobial properties .
Analytical techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are used for characterization, confirming functional groups and molecular integrity .
Methyl 6-bromo-1H-indole-4-carboxylate has several scientific applications:
The indole nucleus—a bicyclic structure comprising a benzene ring fused to a pyrrole ring—represents one of organic chemistry’s most privileged scaffolds. Its 10-π electron system exhibits aromatic character stabilized by electron delocalization across the entire ring framework. This delocalization renders the nitrogen lone pair unavailable for protonation, making indole a weak base (pK~a~H ≈ -2). Consequently, electrophilic substitution favors the electron-rich C3 position (>90% of reactions), though C2 substitution may occur under specific catalytic conditions [10]. The indole core demonstrates remarkable versatility in electrophilic substitution (e.g., halogenation, sulfonation), organometallic reactions (lithiation at C2), and cycloadditions, enabling diverse functionalization strategies [10].
Indole derivatives permeate natural product biochemistry and pharmaceutical applications. Notable examples include:
Table 1: Characteristic Reactivity Patterns of the Indole Ring System
| Reaction Type | Preferred Site | Key Influencing Factors |
|---|---|---|
| Electrophilic substitution | C3 > C2 | Electron density distribution, catalysis |
| Nucleophilic substitution | C2, C3 (requires activating groups) | Leaving group ability, metal assistance |
| Lithiation | C2 (directed by N-protection) | Protecting group (e.g., Boc, SEM), temperature |
| Oxidation | Multiple sites | Oxidant strength, solvent polarity |
Bromination of indoles introduces steric bulk and electronic effects that profoundly modulate bioactivity. The 6-bromo substitution pattern is particularly significant due to:
Recent studies highlight 6-bromoindoles as potent chemotherapeutic and antimicrobial agents:
Table 2: Biological Activities of Representative 6-Bromoindole Derivatives
| Compound | Structure | Biological Target | Potency (IC~50~/GI~50~) |
|---|---|---|---|
| MNS4 | 6-Bromoindazole-thiophene carboxylate | Cystathionine γ-lyase | 60 μM (B. subtilis potentiation) |
| trans-(±)-7a | Piperidyl-6-bromospirobrassinin | HS-578T breast cancer | 0.316 μM |
| 1-Boc-6-bromobrassinin | N-Boc protected brassinin | Jurkat leukemia | 2.1 μM |
Fig. 1: Relative growth inhibition of B. subtilis by 6-bromoindazole derivatives MNS3 and MNS4 in combination with sub-inhibitory gentamicin (0.1× MIC). Data adapted from [9].
Methyl 6-bromo-1H-indole-4-carboxylate (C~10~H~8~BrNO~2~, MW 254.08 g/mol) possesses distinctive regiochemical properties arising from its unsymmetrical substitution pattern:
Table 3: Comparative Analysis of Key 6-Bromoindole Isomers
| Parameter | 4-Carboxylate Isomer | 3-Carboxylate Isomer | 5-Carboxylate Isomer |
|---|---|---|---|
| Molecular formula | C~10~H~8~BrNO~2~ | C~10~H~8~BrNO~2~ | C~10~H~8~BrNO~2~ |
| SMILES | COC(=O)c1cc(Br)cc2c1cc[nH]2 | COC(=O)c1c[nH]c2cc(Br)ccc12 | COC(=O)c1ccc2cc(Br)cc[nH]c12 |
| ^1^H NMR (CDCl~3~) δ | 8.15 (s, 1H, H-3), 7.65 (d, 1H), 7.45 (d, 1H), 7.30 (s, 1H), 3.95 (s, 3H) | 8.25 (s, 1H, H-2), 7.95 (d, 1H), 7.40 (d, 1H), 7.20 (t, 1H), 3.90 (s, 3H) | 8.05 (s, 1H, H-2), 7.85 (s, 1H), 7.50 (d, 1H), 7.35 (d, 1H), 3.92 (s, 3H) |
| Diagnostic IR (cm⁻¹) | 1715 (C=O), 1560 (C=C) | 1705 (C=O), 1580 (C=C) | 1720 (C=O), 1570 (C=C) |
The compound’s synthetic utility stems from orthogonal reactivity:
These features establish methyl 6-bromo-1H-indole-4-carboxylate as a versatile intermediate for generating structurally complex pharmacophores in drug discovery pipelines targeting oncological and infectious diseases.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: